3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
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Overview
Description
3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[310]hexane-2,4-dione is a complex organic compound with a unique bicyclic structure This compound is characterized by its azabicyclohexane core, which is fused with a methoxyphenyl and two diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction can be catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxabicyclo[3.1.0]hexane-2,4-dione
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- Cyclopropane-1,2-dicarboxylic anhydride
Uniqueness
3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[310]hexane-2,4-dione is unique due to its combination of a methoxyphenyl group and two diphenyl groups attached to the azabicyclohexane core
Properties
CAS No. |
799835-95-3 |
---|---|
Molecular Formula |
C24H19NO3 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C24H19NO3/c1-28-19-14-8-13-18(15-19)25-22(26)20-21(23(25)27)24(20,16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20-21H,1H3 |
InChI Key |
VMOOMKDGOZKWPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3C(C2=O)C3(C4=CC=CC=C4)C5=CC=CC=C5 |
solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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